molecular formula C19H28N2O B5971490 1-[4-[4-(3-Methylcyclohexyl)piperazin-1-yl]phenyl]ethanone

1-[4-[4-(3-Methylcyclohexyl)piperazin-1-yl]phenyl]ethanone

Cat. No.: B5971490
M. Wt: 300.4 g/mol
InChI Key: GTTRUHLJEHMXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[4-(3-Methylcyclohexyl)piperazin-1-yl]phenyl]ethanone is a complex organic compound that features a piperazine ring substituted with a 3-methylcyclohexyl group and a phenyl ring attached to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[4-(3-Methylcyclohexyl)piperazin-1-yl]phenyl]ethanone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process .

Mechanism of Action

The mechanism of action of 1-[4-[4-(3-Methylcyclohexyl)piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-[4-[4-(3-methylcyclohexyl)piperazin-1-yl]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-15-4-3-5-19(14-15)21-12-10-20(11-13-21)18-8-6-17(7-9-18)16(2)22/h6-9,15,19H,3-5,10-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTRUHLJEHMXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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